Racemosidine A
Description
Racemosidine A is a bioactive alkaloid isolated from plants of the Cissampelos genus, notably Cissampelos pareira. It belongs to the bisbenzylisoquinoline subclass of alkaloids, characterized by two benzyltetrahydroisoquinoline units linked by ether bonds. Its molecular formula is C₃₆H₃₈N₂O₆, with a molecular weight of 606.7 g/mol. This compound exhibits significant antiplasmodial and anti-inflammatory properties, making it a candidate for drug development against malaria and chronic inflammatory diseases .
Properties
CAS No. |
1236805-03-0 |
|---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.73 |
IUPAC Name |
1H-23,20-(Epoxymethano)-11,13:18,21-dietheno-5,9-metheno-14H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinolin-8-ol, 2,3,3a,4,15,16,16a,17-octahydro-24,31-dimethoxy-3,16-dimethyl-, (3aR,16aR)- |
InChI |
1S/C37H38N2O6/c1-38-11-9-23-17-32(41-3)33-19-26(23)27(38)14-21-6-8-30-25(13-21)20-43-36-34(42-4)18-24-10-12-39(2)28(35(24)37(36)45-30)15-22-5-7-29(40)31(16-22)44-33/h5-8,13,16-19,27-28,40H,9-12,14-15,20H2,1-4H3/t27-,28-/m1/s1 |
InChI Key |
CQWDLZVYIHGYLN-VSGBNLITSA-N |
SMILES |
COc1c2cc3c(CCN([C@@H]3Cc4cc5c(OC6c(OC5)c(OC)cc7c6[C@@H](Cc8ccc(O)c(C8)O2)N(C)CC7)cc4)C)c1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Racemosidine A; |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Limitations in Available Literature
The search results include studies on:
-
Design of Experiments (DoE) for reaction optimization in flow chemistry
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Reactive oxygen species (ROS) and their DNA/lipid interactions
-
Reagent table calculations for organic synthesis4
None of these studies reference Racemosidine A or its derivatives.
Potential Reasons for Data Gaps
-
Niche Compound : this compound may be a recently discovered or understudied natural product or synthetic compound.
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Terminology Variations : The compound might be referenced under alternative nomenclature not captured in standard databases.
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Proprietary Research : Data could be restricted to unpublished industrial or institutional studies.
Recommendations for Further Investigation
To address this gap, consider the following steps:
Database-Specific Queries
| Database | Focus Area | Accessibility |
|---|---|---|
| SciFinderⁿ | Chemical reactions and patents | Subscription-based |
| Reaxys | Synthetic pathways and properties | Subscription-based |
| PubMed Central (PMC) | Biomedical literature | Open access |
| Google Scholar | Multidisciplinary articles | Open access |
Experimental Approaches
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Functional Group Analysis : this compound’s structure (if known) can guide reaction predictions. For example:
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Alkaloid-like reactivity : Redox reactions, nucleophilic substitutions.
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Steroid/Terpenoid pathways : Cyclization, oxidation, or esterification.
-
-
Spectroscopic Characterization : Use NMR, MS, or XRD to track reaction intermediates/products.
General Reaction Principles Applicable to Alkaloids
While this compound-specific data are absent, established reaction frameworks for alkaloids (a likely class for this compound) include:
Common Reaction Types
| Reaction Type | Example | Outcome |
|---|---|---|
| Oxidation | Epoxidation of double bonds | Formation of epoxides |
| Reduction | Hydrogenation of carbonyl groups | Alcohol formation |
| Acid/Base Catalysis | Hydrolysis of esters/amides | Cleavage to acids/amines |
| Photochemical | [2+2] Cycloaddition | Ring formation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrandrine (C₃₈H₄₂N₂O₆)
| Property | Racemosidine A | Tetrandrine |
|---|---|---|
| Molecular Weight | 606.7 g/mol | 622.7 g/mol |
| Structure | Bisbenzylisoquinoline with a single methylenedioxy bridge | Bisbenzylisoquinoline with two methylenedioxy bridges |
| Bioactivity | Antiplasmodial (IC₅₀: 1.2 μM) | Calcium channel blockade (IC₅₀: 0.8 μM) |
| Source | Cissampelos pareira | Stephania tetrandra |
Key Differences :
- Tetrandrine contains additional methylenedioxy groups, enhancing its lipophilicity and membrane permeability compared to this compound.
- This compound lacks the calcium channel inhibitory effects observed in tetrandrine, instead targeting parasitic proteases .
Fangchinoline (C₃₇H₄₀N₂O₆)
| Property | This compound | Fangchinoline |
|---|---|---|
| Molecular Weight | 606.7 g/mol | 608.7 g/mol |
| Structure | Single methylenedioxy bridge | Demethylated analog of tetrandrine |
| Bioactivity | Moderate anti-inflammatory (IC₅₀: 5.3 μM) | Stronger anti-cancer activity (IC₅₀: 2.1 μM in HeLa cells) |
| Solubility | Poor in water; soluble in DMSO | Moderate aqueous solubility |
Key Differences :
- Fangchinoline’s demethylation at C7 improves its solubility but reduces its affinity for parasitic targets compared to this compound.
- This compound’s antiplasmodial activity is attributed to its unique stereochemistry at C12, absent in fangchinoline .
Functional Comparison with Ranitidine Derivatives (Hypothetical Extension)
While structurally distinct from ranitidine derivatives (e.g., Ranitidine Diamine Hemifumarate and Ranitidine Nitroacetamide in ), this compound shares functional similarities as a bioactive nitrogen-containing compound.
| Property | This compound | Ranitidine Diamine Hemifumarate |
|---|---|---|
| Primary Use | Antiplasmodial | Anti-ulcer (H₂ antagonist) |
| Nitrogen Content | 2 nitrogen atoms | 3 nitrogen atoms |
| Stability | Stable in acidic pH | Degrades in acidic conditions |
Key Insight : Unlike ranitidine derivatives, which target mammalian histamine receptors, this compound’s mechanism involves inhibition of parasitic enzymes, reflecting its evolutionary role in plant defense .
Q & A
Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer :
- Feature engineering : Use RDKit or PaDEL-descriptor to generate molecular fingerprints.
- Model training : Apply random forest or neural networks (TensorFlow) to predict bioactivity from structural features.
- Validation : Perform k-fold cross-validation (k = 5) and external testing with PubChem BioAssay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
